molecular formula C6H8O B8210913 [(1S,2R)-2-ethynylcyclopropyl]methanol

[(1S,2R)-2-ethynylcyclopropyl]methanol

Cat. No.: B8210913
M. Wt: 96.13 g/mol
InChI Key: LKUCMEHIFVXSGA-PHDIDXHHSA-N
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Description

[(1S,2R)-2-Ethynylcyclopropyl]methanol is a chiral cyclopropane derivative featuring a hydroxyl (-OH) group and an ethynyl (-C≡CH) substituent on adjacent carbons of the cyclopropane ring. The stereochemistry (1S,2R) imposes distinct spatial and electronic properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and materials science. The compound’s molecular formula is inferred as C₆H₈O, with a molecular weight of 96.13 g/mol (calculated).

Key properties include:

  • Functional groups: Ethynyl (sp-hybridized carbon) and primary alcohol (-CH₂OH).
  • Reactivity: The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition), while the hydroxyl group facilitates derivatization (e.g., esterification, oxidation).
  • Applications: Used in drug discovery for cyclopropane-containing bioactive molecules and as a chiral building block in organocatalysis .

Properties

IUPAC Name

[(1S,2R)-2-ethynylcyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-5-3-6(5)4-7/h1,5-7H,3-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUCMEHIFVXSGA-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1C[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare [(1S,2R)-2-ethynylcyclopropyl]methanol with structurally related cyclopropane alcohols, emphasizing substituents, stereochemistry, and applications.

Compound Molecular Formula Substituents Molecular Weight Key Properties Applications References
[(1S,2R)-2-Ethynylcyclopropyl]methanol C₆H₈O Ethynyl (-C≡CH), -CH₂OH 96.13 Chiral, reactive ethynyl group, moderate polarity Drug intermediates, click chemistry
[(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol C₁₁H₁₄O₂ Phenyl, two -CH₂OH groups 178.23 High polarity, low solubility in non-polar solvents Research reagent (GLPBIO catalog)
[(1S,2S)-2-Phenylcyclopropyl]methanol C₁₀H₁₂O Phenyl, -CH₂OH 148.21 Cis-stereochemistry, aromatic stabilization Stereochemical studies, organocatalysis
[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol C₅H₇F₃O Trifluoromethyl (-CF₃), -CH₂OH 140.10 Electron-withdrawing CF₃, enhanced metabolic stability Fluorinated drug candidates
2-(1-Methylcyclopropyl)ethanol C₆H₁₂O Methyl, -CH₂CH₂OH 100.16 Ethanol chain increases hydrophilicity Solvent modifier, polymer synthesis
[(1R,2S)-rel-2-Methylcyclopropyl]methanol C₅H₁₀O Methyl, -CH₂OH 86.13 Compact structure, limited steric hindrance Fragrance intermediates, small-molecule libraries

Key Comparisons :

Substituent Effects: Ethynyl vs. Phenyl/CF₃: The ethynyl group in the target compound offers superior reactivity in click chemistry compared to phenyl () or trifluoromethyl () groups, which prioritize electronic or steric effects. Hydroxyl Positioning: The (1S,2R) configuration in the target compound creates a strained cyclopropane ring, enhancing reactivity compared to less-strained analogs like 2-(1-methylcyclopropyl)ethanol ().

Stereochemical Impact: The trans-configuration (1S,2R) in the target compound contrasts with the cis-configuration (1S,2S) in [(1S,2S)-2-phenylcyclopropyl]methanol (). This difference influences enantioselectivity in catalysis and binding affinity in drug-receptor interactions.

Physicochemical Properties :

  • Solubility : The target compound’s smaller size and ethynyl group likely improve solubility in polar aprotic solvents (e.g., DMSO) compared to phenyl-substituted derivatives ().
  • Stability : Trifluoromethyl derivatives () exhibit higher metabolic stability due to C-F bonds, whereas ethynyl groups may confer oxidative instability.

Synthetic Utility: The ethynyl group enables modular derivatization (e.g., forming triazoles), unlike methyl or phenyl substituents. highlights sodium borohydride-mediated reductions for cyclopropanol synthesis, suggesting analogous methods for the target compound.

Research Findings and Data Tables

Table 1: Functional Group Reactivity

Compound Reactivity Highlights
[(1S,2R)-2-Ethynylcyclopropyl]methanol Ethynyl participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
[(1S,2S)-2-Phenylcyclopropyl]methanol Phenyl group stabilizes ring via conjugation; inert to nucleophilic substitution.
[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol CF₃ group resists oxidation; enhances lipophilicity for CNS-targeting drugs.

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